An In-Depth Technical Guide to 2-amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide: A Key Intermediate in Anticoagulant Synthesis
An In-Depth Technical Guide to 2-amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide: A Key Intermediate in Anticoagulant Synthesis
An important notice to our readers: The initial subject of this guide was "3-amino-N-(5-chloropyridin-2-yl)benzamide". However, a thorough search of scientific literature and chemical databases did not yield a definitive CAS number or substantial technical data for this specific isomer. It is possible that this compound is not widely synthesized or reported. Therefore, to provide a valuable and accurate resource for researchers, this guide has been redirected to focus on a closely related and well-documented isomer of significant pharmaceutical importance: 2-amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide (CAS Number: 280773-17-3 ). This compound is a critical building block in the synthesis of the direct Factor Xa inhibitor, Betrixaban.
Introduction
2-amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide is a complex organic molecule that has garnered significant interest in the field of medicinal chemistry. Its primary importance lies in its role as a key intermediate in the synthesis of Betrixaban, a novel oral anticoagulant.[1][2] Understanding the chemical properties, synthesis, and analytical characterization of this benzamide derivative is crucial for chemists and pharmaceutical scientists involved in the development of next-generation antithrombotic agents. This technical guide provides a comprehensive overview of 2-amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide, from its fundamental properties to its synthesis and application in drug discovery.
Chemical and Physical Properties
This compound is typically a solid at room temperature, appearing as a light yellow to yellow powder.[3] It is soluble in organic solvents such as N,N-Dimethylformamide and methanol, sparingly soluble in glacial acetic acid, very slightly soluble in chloroform, and practically insoluble in water.[3]
| Property | Value | Source |
| CAS Number | 280773-17-3 | [4] |
| Molecular Formula | C₁₃H₁₂ClN₃O₂ | [5] |
| Molecular Weight | 277.71 g/mol | [5] |
| Appearance | Light yellow to yellow solid | [3] |
| Melting Point | Not available | |
| Boiling Point | 396.9 ± 42.0 °C (Predicted) | [3] |
| Density | 1.390 g/cm³ (Predicted) | [3] |
| pKa | 11.19 ± 0.70 (Predicted) | [3] |
Synthesis of 2-amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide
The synthesis of 2-amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The general synthetic strategy involves the amidation of a substituted benzoic acid with 2-amino-5-chloropyridine, followed by the reduction of a nitro group.
A common synthetic route starts with 5-methoxy-2-nitrobenzoic acid and 2-amino-5-chloropyridine.[6] These two starting materials undergo an amidation reaction to form N-(5-chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide. This intermediate is then subjected to a reduction reaction to convert the nitro group to an amine, yielding the final product.
Experimental Protocol: A Representative Synthesis
The following protocol outlines a general procedure for the synthesis of 2-amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide from its nitro-substituted precursor.
Step 1: Reduction of N-(5-chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide
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Suspend N-(5-chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide (1.0 eq.) in methanol (10 volumes).
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Add ferric chloride (0.1 eq.) to the suspension and heat the mixture to reflux.
-
Slowly add hydrazine hydrate (80%, 4.0 eq.) dropwise to the refluxing mixture.
-
Maintain the reaction at reflux for 6 hours, monitoring the progress by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (peak area < 0.3%).[3]
-
Upon completion, cool the reaction mixture to room temperature and remove the majority of the solvent under reduced pressure.
-
Add ethyl acetate and stir for 1 hour.
-
Wash the organic phase sequentially with water and saturated brine.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Concentrate the dried organic phase under reduced pressure to obtain the crude product as a light yellow solid. The reported yield for this step is approximately 93% with a purity of over 98%.[3]
Causality Behind Experimental Choices:
-
Choice of Reducing Agent: Hydrazine hydrate in the presence of a catalyst like ferric chloride is a common and effective method for the reduction of nitro groups to amines. This method is often preferred over catalytic hydrogenation in some contexts as it can be more selective and avoid issues with catalyst poisoning.
-
Solvent Selection: Methanol is a suitable solvent for this reaction as it can dissolve the reactants to a sufficient extent and has a boiling point that allows for a controlled reflux temperature.
-
Workup Procedure: The aqueous workup with water and brine is essential to remove any remaining inorganic salts and water-soluble impurities. Drying the organic phase is crucial before solvent removal to prevent the presence of water in the final product.
-
Purity Assessment: HPLC is a standard and reliable technique for monitoring the progress of the reaction and assessing the purity of the final product.[3][7]
Application in the Synthesis of Betrixaban
The primary and most significant application of 2-amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide is its use as a key building block in the synthesis of Betrixaban.[6] Betrixaban is an oral, direct Factor Xa inhibitor, which is a class of anticoagulant medications used to prevent and treat blood clots.[2]
The synthesis of Betrixaban involves the coupling of 2-amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide with 4-(N,N-dimethylcarbamimidoyl)benzoic acid. This amide bond formation is a critical step in the overall synthesis of the drug.
Mechanism of Action of Factor Xa Inhibitors
Factor Xa is a serine protease that plays a pivotal role in the blood coagulation cascade. It is the enzyme responsible for converting prothrombin to thrombin, the final enzyme in the clotting cascade that leads to the formation of a fibrin clot.[8] Direct Factor Xa inhibitors, such as Betrixaban, bind to the active site of Factor Xa, preventing it from carrying out its enzymatic function.[9][10] This inhibition of Factor Xa effectively blocks the amplification of the clotting cascade, thereby reducing the formation of thrombin and subsequent fibrin clots.[11]
Analytical Characterization
The identity and purity of 2-amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide are confirmed using a combination of spectroscopic and chromatographic techniques.
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High-Performance Liquid Chromatography (HPLC): As mentioned in the synthesis protocol, HPLC is a critical tool for monitoring reaction progress and determining the purity of the final product.[3][7] A validated HPLC method would typically involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the molecule. The spectra would show characteristic peaks for the aromatic protons and carbons of the benzamide and pyridine rings, as well as the methoxy and amine functional groups.
-
Infrared (IR) Spectroscopy: FT-IR spectroscopy can be used to identify the key functional groups present in the molecule. Characteristic absorption bands would be expected for the N-H stretching of the primary amine and the amide, the C=O stretching of the amide, and the C-O stretching of the ether.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to provide information about its fragmentation pattern, further confirming its identity.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 2-amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide.
-
GHS Hazard Statements: The compound is classified with the GHS hazard statement H371, which indicates that it may cause damage to organs.[4]
-
Personal Protective Equipment (PPE): It is recommended to wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: The compound should be handled in a well-ventilated area to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[3]
Conclusion
2-amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide is a molecule of significant interest to the pharmaceutical industry due to its crucial role as a precursor to the anticoagulant drug Betrixaban. A thorough understanding of its synthesis, characterization, and handling is essential for researchers and chemists working in drug discovery and development. The synthetic protocols, while requiring careful execution, are well-established, and the analytical methods for its characterization are standard in organic chemistry. As the demand for novel anticoagulants continues to grow, the importance of key intermediates like this benzamide derivative will undoubtedly remain high.
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